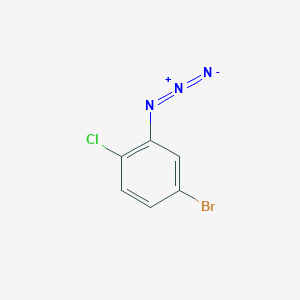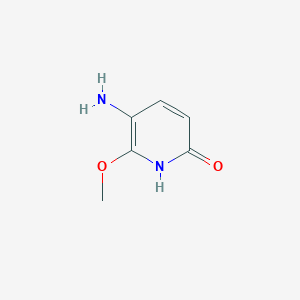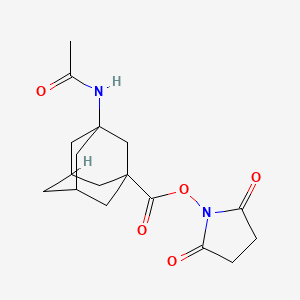
3-(5-Methoxypyridin-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-(5-Metoxipirimidin-3-il)propan-1-ol típicamente involucra la reacción de 5-metoxipirimidina con un derivado de propanol adecuado bajo condiciones controladas . La reacción puede requerir el uso de catalizadores y disolventes específicos para obtener el producto deseado con alto rendimiento y pureza. Las rutas sintéticas detalladas y las condiciones de reacción a menudo son propietarias y pueden variar según la escala y la aplicación deseadas.
Métodos de Producción Industrial
La producción industrial de 3-(5-Metoxipirimidin-3-il)propan-1-ol implica optimizar la ruta sintética para la fabricación a gran escala. Esto incluye la selección de reactivos rentables, catalizadores eficientes y condiciones de reacción escalables. El proceso también puede involucrar pasos de purificación como destilación, cristalización o cromatografía para garantizar que el producto final cumpla con los estándares de la industria .
Análisis De Reacciones Químicas
Tipos de Reacciones
3-(5-Metoxipirimidin-3-il)propan-1-ol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo puede oxidarse para formar aldehídos o ácidos carboxílicos correspondientes.
Reducción: El compuesto puede reducirse para formar diferentes derivados de alcohol.
Sustitución: El grupo metoxi puede sustituirse con otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio o el trióxido de cromo para la oxidación, agentes reductores como el hidruro de aluminio y litio para la reducción y nucleófilos para las reacciones de sustitución . Las condiciones de reacción como la temperatura, la presión y la elección del disolvente son cruciales para lograr los productos deseados.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir aldehídos o ácidos carboxílicos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de piridina .
Aplicaciones Científicas De Investigación
3-(5-Metoxipirimidin-3-il)propan-1-ol tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de 3-(5-Metoxipirimidin-3-il)propan-1-ol involucra su interacción con objetivos moleculares y vías específicas. Los grupos metoxi y propanol pueden influir en su afinidad de unión y actividad en estos objetivos . Los estudios detallados sobre su mecanismo de acción son esenciales para comprender sus posibles efectos terapéuticos y aplicaciones.
Comparación Con Compuestos Similares
Compuestos Similares
3-(5-Hidroxipirimidin-3-il)propan-1-ol: Estructura similar pero con un grupo hidroxilo en lugar de un grupo metoxi.
3-(5-Metilpirimidin-3-il)propan-1-ol: Presenta un grupo metilo en lugar de un grupo metoxi.
3-(5-Etoxipirimidin-3-il)propan-1-ol: Contiene un grupo etoxi en lugar de un grupo metoxi.
Singularidad
3-(5-Metoxipirimidin-3-il)propan-1-ol es único debido a la presencia del grupo metoxi, que puede influir en su reactividad química y actividad biológica. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
3-(5-methoxypyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C9H13NO2/c1-12-9-5-8(3-2-4-11)6-10-7-9/h5-7,11H,2-4H2,1H3 |
Clave InChI |
SQIZDEIFNHYNAI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=CC(=C1)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 9-nitro-6-oxo-5-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B12314105.png)

![3-Bromo-4-chloro-1-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12314122.png)
![rac-3-[(1R,3S,4S)-3-(aminomethyl)-4-hydroxycyclopentyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B12314130.png)

![4-(carbamoylamino)-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B12314142.png)
![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid](/img/structure/B12314146.png)
![6-Methyl-2-(2-oxo-1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B12314151.png)
![9-Fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314158.png)





